REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][N:10]=2)[CH:5]=[CH:4]1.[CH3:12][Si:13]([CH3:20])([CH3:19])[CH2:14][CH2:15][O:16][CH2:17]Cl.CN(C=[O:25])C>>[CH3:12][Si:13]([CH3:20])([CH3:19])[CH2:14][CH2:15][O:16][CH2:17][N:3]1[C:11]2=[N:10][CH:9]=[CH:8][CH:7]=[C:6]2[CH2:5][C:4]1=[O:25] |f:0.1|
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Name
|
|
Quantity
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16.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
39.8 g
|
Type
|
reactant
|
Smiles
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N1C=CC2=CC=CN=C12
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Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
71.8 mL
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCCl)(C)C
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Type
|
CUSTOM
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Details
|
the mixture was stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 h
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with H2O (500 mL)
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Type
|
EXTRACTION
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Details
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the mixture was extracted with CH2Cl2 (5×300 mL)
|
Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCN1C(CC=2C1=NC=CC2)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |